![molecular formula C22H29N5 B2933511 7-(4-Ethylpiperazin-1-yl)-5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 900264-51-9](/img/structure/B2933511.png)

7-(4-Ethylpiperazin-1-yl)-5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of organic compounds known as pyrazolopyrimidines, which are aromatic heterocyclic compounds containing a pyrazole ring fused to a pyrimidine ring. Pyrazolopyrimidines have applications in various fields, including medicinal chemistry, due to their biological and chemotherapeutic importance .

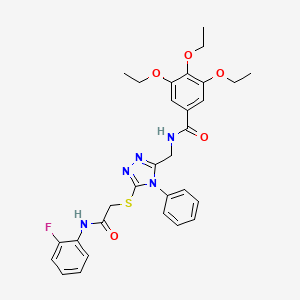

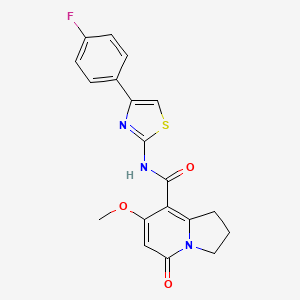

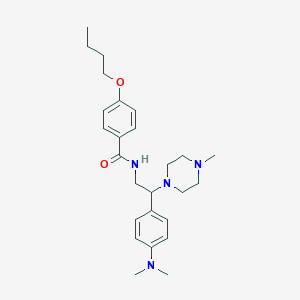

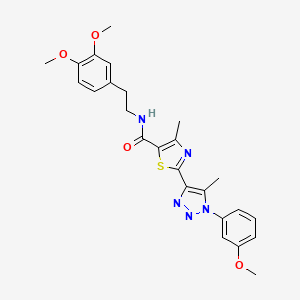

Molecular Structure Analysis

The molecular structure of this compound would likely show the fused pyrazole and pyrimidine rings, along with the attached ethylpiperazine, isopropyl, methyl, and phenyl groups. The exact structure would depend on the specific positions of these groups on the pyrazolopyrimidine core .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the pyrazolopyrimidine core and the various substituents. The ethylpiperazine group might participate in reactions involving its nitrogen atoms, while the phenyl group might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the nitrogen-containing rings might contribute to its polarity and influence its solubility in various solvents .Scientific Research Applications

Structural Characterization and Analgesic Activity

- Analgesic Isothiazolopyridines : The structural characterization of isothiazolopyridine derivatives, including those with piperazine substitutions, has been explored. These compounds exhibit analgesic properties, potentially due to their molecular interactions and charge distribution on piperazine nitrogen atoms. This research suggests a correlation between molecular geometry, electronic parameters, and analgesic action, providing a foundation for understanding the analgesic potential of related pyrazolopyrimidine compounds (Karczmarzyk & Malinka, 2008).

Anti-inflammatory Properties

- Nonsteroidal Anti-inflammatory Drugs (NSAIDs) : The synthesis of pyrazolo[1,5-a]pyrimidines has been investigated to study their relationship with anti-inflammatory properties. This research led to the development of derivatives with significant anti-inflammatory activity and improved therapeutic indices compared to traditional NSAIDs, while also exhibiting reduced ulcerogenic activity (Auzzi et al., 1983).

Antihypertensive Agents

- Potential Antihypertensive Agents : The creation of triazolopyrimidines bearing morpholine, piperidine, or piperazine moieties has been explored for their potential as antihypertensive agents. This research underscores the versatility of pyrazolopyrimidine derivatives in addressing cardiovascular conditions (Bayomi et al., 1999).

Anticancer and Anti-5-lipoxygenase Agents

- Anticancer and Anti-5-lipoxygenase Activity : A novel series of pyrazolopyrimidine derivatives have been synthesized, displaying anticancer and anti-5-lipoxygenase activities. This highlights the potential of pyrazolopyrimidine compounds in therapeutic applications targeting cancer and inflammatory diseases (Rahmouni et al., 2016).

Synthesis and Pharmacological Applications

- Convenient Synthesis Under Microwave Irradiation : The reaction of enaminones with 5-amino-1H-pyrazoles under microwave irradiation has been utilized to synthesize 7-aryl-3-cyanopyrazolo[1,5-a]pyrimidines and related derivatives. This method demonstrates a rapid and selective synthesis approach for pyrazolopyrimidines, which could be applicable to the synthesis and modification of 7-(4-Ethylpiperazin-1-yl)-5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine derivatives (Ming et al., 2005).

Safety And Hazards

Future Directions

properties

IUPAC Name |

7-(4-ethylpiperazin-1-yl)-2-methyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5/c1-5-25-11-13-26(14-12-25)20-15-19(16(2)3)23-22-21(17(4)24-27(20)22)18-9-7-6-8-10-18/h6-10,15-16H,5,11-14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGLMKKLVSBNQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-Ethylpiperazin-1-yl)-5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2933431.png)

![2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2933432.png)

![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2933434.png)

![2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2933435.png)

![ethyl 3-cyano-2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2933439.png)

![N-(3-methoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2933440.png)

![N-[3-(3-Amino-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-11-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2933444.png)

![1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2933446.png)

![1'-(4-Ethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2933448.png)

![[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2933451.png)